molecular formula C9H8F2O3 B1611870 4-(2,2-Difluoroethoxy)benzoic acid CAS No. 921623-04-3

4-(2,2-Difluoroethoxy)benzoic acid

Cat. No. B1611870
CAS RN: 921623-04-3
M. Wt: 202.15 g/mol
InChI Key: JPXVLMHHANYKKW-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)benzoic acid, also known as 4-Difluoroethoxybenzoic acid (DFEBA), is a synthetic chemical compound that has been studied for its potential applications in various scientific research fields. It is a white crystalline solid, with a molecular weight of 206.15 g/mol, and a melting point of 106-108 °C. Its structure consists of a four-carbon chain, with two double-bonded oxygen atoms, and two fluorine atoms attached to a benzoic acid group. It is soluble in water, methanol, and chloroform.

Scientific Research Applications

Development of Novel Fluorescence Probes

A study by Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals and peroxidase intermediates. Although the specific compound 4-(2,2-Difluoroethoxy)benzoic acid was not mentioned, the research underscores the broader chemical framework's potential in developing probes that can differentiate between various ROS, highlighting its application in biological and chemical research (Setsukinai et al., 2003).

Luminescent Properties of Lanthanide Complexes

Sivakumar et al. (2010) explored the synthesis and luminescent properties of lanthanide 4-benzyloxy benzoates, investigating the influence of electron-withdrawing and electron-donating groups on photophysical properties. This study highlights the chemical versatility and potential application of derivatives of benzoic acid, including 4-(2,2-Difluoroethoxy)benzoic acid, in the development of materials with novel luminescent properties (Sivakumar et al., 2010).

Advances in Polymer Science

Mayershofer, Nuyken, and Buchmeiser (2006) utilized benzoic acid derivatives in the synthesis of ruthenium-based metathesis catalysts, demonstrating the compound's utility in creating advanced materials through cyclopolymerization. This application is crucial for developing new polymers with specific structural and functional properties (Mayershofer et al., 2006).

Molecular Liquids and Phase Behavior Study

Wei et al. (2013) conducted a temperature-dependent FTIR study on benzoic acid dimers, including derivatives similar to 4-(2,2-Difluoroethoxy)benzoic acid, to understand their hydrogen-bonded structures and mesophase formation. Such studies are pivotal in materials science, particularly in the development of liquid crystalline materials (Wei et al., 2013).

Naturally Occurring Compounds in Foods

Del Olmo, Calzada, and Nuñez (2017) reviewed the presence and use of benzoic acid and its derivatives, including 4-(2,2-Difluoroethoxy)benzoic acid, in foods, emphasizing their role as natural components and additives. This comprehensive review addresses the compounds' widespread use, exposure, and controversy, underlining the importance of understanding their effects and presence in consumer products (del Olmo et al., 2017).

properties

IUPAC Name

4-(2,2-difluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXVLMHHANYKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599139
Record name 4-(2,2-Difluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)benzoic acid

CAS RN

921623-04-3
Record name 4-(2,2-Difluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2,2-Difluoroethoxy)benzaldehyde (2.50 g, 13.4 mmol) prepared in Example 13 (13a) was dissolved in a solution mixture of tert-butanol:water (28 mL, 22:6, V/V). Then, to the resulting mixture were added sodium dihydrogen phosphate dihydrate (2.10 g, 13.4 mmol), 2-methyl-2-butene (6.26 mL, 59.1 mmol), and sodium chlorite (4.25 g, 37.6 mmol). The mixture was stirred at room temperature for 4 hours, and then 2-methyl-2-butene (2.85 mL, 26.9 mmol) and sodium chlorite (1.52 g, 13.4 mmol) were further added thereto. The resulting mixture was further stirred at room temperature for 20 hours, and then a saturated ammonium chloride aqueous solution was added to the reaction solution to terminate the reaction. The resulting mixture was extracted with ethyl acetate, and the organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give 2.71 g of the title compound (white solid, yield: quantitative).
Quantity
2.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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2.1 g
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reactant
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Quantity
6.26 mL
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reactant
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4.25 g
Type
reactant
Reaction Step Two
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2.85 mL
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reactant
Reaction Step Three
Quantity
1.52 g
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
28 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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